Samandaron

Description

Context and Historical Perspectives in Natural Products Chemistry of Amphibians

Amphibians, as a class, are well-known for their cutaneous glands that secrete a variety of chemical compounds. Historically, observations of the toxic properties of salamander secretions date back to classical antiquity and the Middle Ages. wikipedia.org Early descriptions of salamander poisonings and their symptoms are found in the writings of ancient physicians and philosophers. wikipedia.org

The scientific investigation into the nature of these secretions began to take shape in later centuries. In 1768, a physician named Laurentius identified the skin glands as the source of the poison. wikipedia.org Further studies in 1866 by Zalesky led to the isolation of the family of alkaloids, initially believed to be a single compound, and investigations into their toxicity in various animals. wikipedia.org Zalesky's work also revealed that a salamander could be poisoned by its own venom if it entered the bloodstream. wikipedia.org Samandarin was the first compound from this family to be isolated. wikipedia.org

Significant advancements in the study of Samandaron and other samandarine (B1681419) alkaloids were made in the mid-1900s by German scientists Schöpf and Habermehl. wikipedia.org They were instrumental in elucidating the structures of nine samandarine compounds, confirming this compound (also referred to as samandarine in some contexts) as a main alkaloid in the secretions of the fire salamander. wikipedia.orgbionity.com The structure and stereochemistry of samandarin were definitively confirmed in 1961 using X-ray crystallography. wikipedia.org Research in the late 1960s by Habermehl and Haaf also investigated the biosynthesis of samandarines, indicating their origin from a cholesterol precursor. wikipedia.org

The historical context of amphibian natural products chemistry highlights a long-standing interest in the potent substances produced by these animals, paving the way for the detailed chemical investigations that led to the isolation and characterization of compounds like this compound.

Significance of Steroidal Alkaloids in Chemical Biology

Steroidal alkaloids are a class of natural products characterized by a steroidal skeleton incorporating one or more nitrogen atoms. frontiersin.orgmdpi.comnih.govwikipedia.org This unique structural combination imparts both steroidal and alkaloid properties, contributing to a wide range of biological activities. frontiersin.org They are found in diverse organisms, including plants from families like Solanaceae, Liliaceae, Apocynaceae, and Buxaceae, as well as in marine organisms and amphibians. mdpi.comnih.govnih.govresearchgate.net

The significance of steroidal alkaloids in chemical biology stems from their diverse pharmacological properties. Research has shown that representatives from this compound group possess potential antimicrobial, analgesic, anti-inflammatory, and anticancer effects. frontiersin.orgnih.govnih.gov For instance, steroidal alkaloids from the Solanum genus have been investigated for their anticancer activity. frontiersin.orgmdpi.com While this compound itself is primarily known for its toxicity, the broader class of steroidal alkaloids represents a valuable source for drug discovery and understanding complex biological interactions. researchgate.net Their structures are comparable to those of anabolic steroids, steroidal hormones, and corticosteroids, making them of interest in exploring structure-activity relationships. researchgate.net

Scope of Academic Inquiry for this compound

Academic inquiry into this compound primarily focuses on its chemical characterization, biosynthesis, occurrence in different salamander species, and its biological effects, particularly its toxicity. Researchers investigate the structural nuances of this compound and related samandarine alkaloids, seeking to understand how these structures relate to their observed biological activities.

Studies have explored the isolation and purification methods for this compound from salamander secretions. Early methods involved killing salamanders and performing extractions to obtain crystalline salts of the alkaloids. wikipedia.org Modern research continues to refine techniques for the analysis and characterization of these compounds.

The biosynthesis of this compound from cholesterol is another key area of academic interest. Investigations have provided insights into the metabolic pathways involved in the creation of this complex steroidal alkaloid within the salamander's body. wikipedia.org

Furthermore, academic inquiry extends to understanding the ecological role of this compound as a defensive compound for salamanders against predators and potentially against microbial infections. wikipedia.orgresearchgate.net While the precise mechanism of action for this compound's toxicity is not fully understood, research continues to explore its effects, particularly on the central nervous system. wikipedia.org

The scope of academic inquiry for this compound remains focused on unraveling its chemical intricacies, biological synthesis, ecological function, and its specific interactions at a molecular level, contributing to the fields of natural products chemistry, chemical biology, and toxicology.

Data Table: Key Characteristics of this compound

| Property | Value | Source |

| Molar Mass | 305.45 g/mol | bionity.com |

| Chemical Formula | C₁₉H₃₁NO₂ | amphibienschutz.org |

| CAS Number | 467-51-6 | wikipedia.org |

| PubChem CID | 9548773 | wikipedia.org |

| Occurrence | Skin glands of Salamandra species | wikipedia.orgbionity.comamphibienschutz.org |

| Classification | Steroidal alkaloid, Samandarine family | wikipedia.orgwikipedia.org |

Data Table: Samandarine Family Alkaloids Mentioned

| Compound Name | Chemical Formula (where available) | Occurrence |

| Samandarin | C₁₉H₃₁NO₂ | Main alkaloid in Salamandra secretions |

| This compound | C₁₉H₂₉NO₂ | Found in Salamandra secretions |

| Samandaridin | C₂₁H₃₁NO₃ | Found in Salamandra secretions |

| Samandenon | C₂₂H₃₁NO₂ | Found in Salamandra secretions |

| Samandinin | C₂₄H₃₉NO₃ | Found in Salamandra secretions |

| Cycloneosamandione | Not specified in source | Found in Salamandra secretions |

Note: The presence and ratio of these alkaloids can vary. wikipedia.org

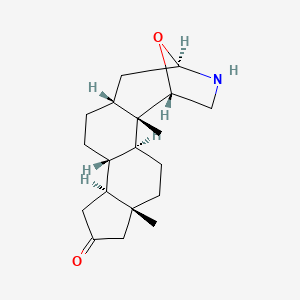

Structure

3D Structure

Properties

Molecular Formula |

C19H29NO2 |

|---|---|

Molecular Weight |

303.4 g/mol |

IUPAC Name |

(1S,2S,3S,6R,10S,11S,14R,16R)-2,6-dimethyl-19-oxa-17-azapentacyclo[14.2.1.02,14.03,11.06,10]nonadecan-8-one |

InChI |

InChI=1S/C19H29NO2/c1-18-6-5-14-13(15(18)8-12(21)9-18)4-3-11-7-17-20-10-16(22-17)19(11,14)2/h11,13-17,20H,3-10H2,1-2H3/t11-,13-,14+,15+,16-,17-,18-,19+/m1/s1 |

InChI Key |

XWTQFFNBWQHSFL-CBAUOSKTSA-N |

Isomeric SMILES |

C[C@]12CC[C@H]3[C@H]([C@@H]1CC(=O)C2)CC[C@H]4[C@@]3([C@H]5CN[C@@H](C4)O5)C |

Canonical SMILES |

CC12CCC3C(C1CC(=O)C2)CCC4C3(C5CNC(C4)O5)C |

Origin of Product |

United States |

Natural Occurrence and Chemical Ecology of Samandaron

Biosynthesis Pathways of Samandaron in Amphibians

The biosynthesis of this compound in salamanders is a complex process involving several enzymatic transformations starting from a common precursor.

Precursor Utilization and Origin (e.g., Cholesterol)

Research indicates that this compound and other samandarine (B1681419) alkaloids are synthesized from cholesterol. wikipedia.orgresearchgate.netbritannica.com In vivo and in vitro experiments have demonstrated cholesterol as the starting material for this biosynthetic pathway in organs such as the liver, testes, and ovaries of salamanders. wikipedia.orgresearchgate.net

Enzymatic Transformations and Biochemical Mechanisms (e.g., Nitrogen Insertion, Carbon Chain Degradation)

The conversion of cholesterol to this compound involves significant structural modifications. A key step in the biosynthesis is the enlargement of ring A of the cholesterol structure through the insertion of a nitrogen atom, which is believed to originate from a glutamine residue. wikipedia.org Additionally, the carbon chain on the D ring of cholesterol undergoes degradation through functionalization with carboxyl groups and subsequent decarboxylation reactions. wikipedia.org A hydroxyl group is also introduced on the carbon adjacent to the site of chain degradation to yield this compound. wikipedia.org These steps are facilitated by specific enzymes within the salamander's metabolic machinery, although the complete details of the enzymatic cascade have not been fully elucidated. wikipedia.org

Genetic and Transcriptomic Regulation of Biosynthetic Enzymes

While the biochemical steps of this compound biosynthesis have been partially outlined, the genetic and transcriptomic regulation of the enzymes involved is an area requiring further investigation. Studies on amphibian transcriptomes have provided insights into gene expression related to various metabolic processes, stress responses, and the biosynthesis of other compounds like peptides and glycans. nih.govmdpi.comembrapa.brfrontiersin.orgnih.govmdpi.commdpi.com However, specific research detailing the genes encoding the enzymes directly responsible for the unique transformations in the samandarine pathway, such as nitrogen insertion and carbon chain degradation from cholesterol, and their transcriptional regulation in response to physiological or environmental cues, is limited in the provided search results. The presence of biosynthetic gene clusters (BGCs) has been explored in amphibian skin bacteria in the context of antifungal capacities, suggesting the potential for complex genetic regulation of secondary metabolite production in amphibians or their associated microbiome, but this is not directly linked to this compound biosynthesis by the salamander itself. nih.gov

Secretion Mechanisms and Ecological Role in Amphibian Defense

This compound and other samandarines are integral to the defense strategy of salamanders.

Glandular Production and Storage

Samandarines are primarily produced and stored in specialized granular glands located in the skin of salamanders, particularly concentrated in areas like the parotoid glands behind the eyes and along the dorsal surface. wikipedia.orgfroglife.orgoatext.comwikipedia.orgnih.gov These glands can contain significant quantities of these alkaloids, with parotoid glands reportedly holding up to 20 mg/gland. wikipedia.org The secretion of these substances is a key defense mechanism, often triggered when the animal is threatened. oatext.comnih.gov

Evolutionary Aspects of Chemical Deterrence in Predator-Prey Interactions

The production and secretion of toxic alkaloids like this compound represent a significant evolutionary adaptation in salamanders for defense against predation. Predator-prey interactions are a classic model system for studying eco-evolutionary dynamics, where both predators and prey evolve in response to each other nih.govnih.govgithub.io. The presence of potent toxins in the prey exerts strong selective pressure on predators froglife.org.

In this evolutionary arms race, prey species develop anti-predation traits, such as chemical defenses, to avoid being consumed, while predators may evolve mechanisms to overcome these defenses, such as increased tolerance or detoxification abilities nih.govgithub.ionecsi.edu. The toxicity and distastefulness of salamander secretions containing this compound to a range of potential predators, including mammals, birds, fishes, and even other amphibians, highlight its role as an effective chemical deterrent wikipedia.orgnih.gov.

The ability of fire salamanders to spray their secretions further enhances the defensive capability, allowing for a directed delivery of the deterrent compound towards an aggressor cabidigitallibrary.org. This behavioral adaptation, coupled with the chemical arsenal, contributes to the survival of the salamander in the face of predation pressure.

Proposed Antimicrobial and Antifungal Functions in Natural Environment

Beyond its role in predator deterrence, this compound and other samandarine alkaloids have been proposed to serve antimicrobial and antifungal functions in the salamander's natural environment wikipedia.orgcabidigitallibrary.org. The skin of amphibians is constantly exposed to a variety of microorganisms in their habitat, making them susceptible to infections nih.govmnba-journal.com.

Studies have suggested that the alkaloids present in the skin secretions may help protect the salamander from bacterial and fungal pathogens wikipedia.orgcabidigitallibrary.org. Research indicates that samandarine, samandarone (B1681420), and samandaridine (B14721305) can inhibit the growth of certain microorganisms, such as Saccharomyces cerevisiae frontiersin.org.

The secretions from the granular glands, which produce these alkaloids, also contain other compounds that participate in defense mechanisms against pathogenic microorganisms nih.gov. While mucous gland secretions have also shown some antifungal properties, the secretions from the serous glands (containing alkaloids) appear to have a more significant impact on the survival of certain fungal spores, such as Batrachochytrium dendrobatidis and Batrachochytrium salamandrivorans nih.gov. This suggests a potential protective role of this compound and related compounds in maintaining the health of the salamander's skin against environmental microbial threats.

Structural Elucidation and Characterization Methodologies of Samandaron

Spectroscopic Techniques in Structural Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy Applications (e.g., 1H, 13C, 31P)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural determination of organic compounds, including complex natural products like Samandaron. By analyzing the interaction of atomic nuclei with a strong magnetic field and radiofrequency pulses, NMR provides insights into the number and types of atoms, their electronic environment, and their spatial relationship to one another.

Proton NMR (¹H NMR) spectroscopy is routinely used to identify different types of hydrogen atoms within the molecule based on their chemical shifts, splitting patterns (multiplicity), and integration (relative number of protons). youtube.comieeesem.com Coupling constants derived from splitting patterns provide crucial information about the dihedral angles and the connectivity of adjacent protons.

Carbon-13 NMR (¹³C NMR) spectroscopy complements ¹H NMR by revealing the carbon skeleton of the molecule. The chemical shifts in ¹³C NMR are particularly sensitive to the hybridization state and the presence of electronegative atoms or functional groups attached to carbon atoms. ieeesem.comgcwgandhinagar.com Techniques such as Distortionless Enhancement by Polarization Transfer (DEPT) help in distinguishing between methyl, methylene, methine, and quaternary carbon atoms. Two-dimensional NMR techniques, including Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC), are vital for establishing through-bond and through-space correlations between nuclei, thereby mapping the entire carbon-hydrogen framework and identifying quaternary carbons and functional groups. ieeesem.com

While ¹H and ¹³C NMR are the most commonly applied NMR techniques for organic molecules, other nuclei like ³¹P can be probed if present in the compound or its derivatives. Although direct application of ³¹P NMR to native this compound is unlikely due to the absence of phosphorus, it is a standard NMR technique used in structural analysis when phosphorus is part of the molecular structure uni-regensburg.detib.eu.

Detailed analysis of NMR spectra, including chemical shifts, coupling constants, and cross-peaks in 2D experiments, allows for the assignment of signals to specific atoms in the this compound structure and the confirmation of its connectivity.

Mass Spectrometry (MS) in Structural Determination and Metabolomics

Mass Spectrometry (MS) is a powerful analytical technique used to determine the molecular weight of a compound and to gain information about its fragmentation pattern, which can aid in structural elucidation. somalogic.comijrpr.com In MS, the sample is ionized, and the resulting ions are separated based on their mass-to-charge ratio (m/z).

For this compound, techniques such as Electron Ionization (EI-MS) or Electrospray Ionization Mass Spectrometry (ESI-MS) can be employed. EI-MS typically produces characteristic fragmentation patterns that can be matched against databases or interpreted to deduce structural subunits. ESI-MS is a softer ionization technique often coupled with liquid chromatography (LC-ESI-MS) and is useful for determining the molecular weight of polar and thermally labile compounds. chromatographyonline.comnih.gov Tandem mass spectrometry (MS/MS) involves the fragmentation of selected ions and analysis of the resulting fragment ions, providing more detailed structural information. chromatographyonline.comnih.govnih.gov

High-resolution mass spectrometry (HRMS) provides accurate mass measurements, which can be used to determine the elemental composition of the molecule and its fragments. restoredcdc.orgresearchgate.net This is particularly valuable for confirming the molecular formula of this compound.

MS also plays a role in metabolomics, where it is used for the identification and quantification of metabolites in biological samples. researchgate.netubi.pt While this extends beyond pure structural elucidation, the fundamental principles of using MS for compound identification based on mass and fragmentation are directly applicable to characterizing isolated this compound.

X-ray Crystallography for Absolute Configuration and Stereochemistry

X-ray crystallography is a definitive technique for determining the three-dimensional structure of a crystalline molecule, including the precise positions of atoms, bond lengths, bond angles, and crucially, the absolute configuration and stereochemistry. sciencemuseum.org.ukwikipedia.orgnih.gov

For this compound, obtaining high-quality crystals is a prerequisite for X-ray crystallographic analysis. Once a suitable crystal is obtained, it is exposed to a beam of X-rays, which diffract in a pattern characteristic of the electron density distribution within the crystal. sciencemuseum.org.ukwikipedia.orgnih.gov By measuring the angles and intensities of the diffracted X-rays, a three-dimensional electron density map can be generated, from which the positions of the atoms are determined. wikipedia.orgnih.gov

Early investigations into the structure of samandarin, a related alkaloid, utilized X-ray studies to help elucidate its structure. iucr.org X-ray crystallography provides unambiguous confirmation of the relative and absolute stereochemistry at each chiral center in the this compound molecule, information that is difficult to obtain solely from other spectroscopic methods. sciencemuseum.org.ukwikipedia.org This is particularly important for complex molecules with multiple stereocenters like steroidal alkaloids. uni-regensburg.de

Complementary Vibrational and Electronic Spectroscopic Methods (e.g., IR, UV)

Complementary spectroscopic techniques such as Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy provide additional information about the functional groups and electronic transitions within the this compound molecule.

IR spectroscopy measures the absorption of infrared radiation by the molecule, corresponding to vibrations of specific chemical bonds. ijrpr.commrclab.com The IR spectrum provides a unique "fingerprint" of the molecule and helps identify the presence of functional groups such as hydroxyl (O-H), carbonyl (C=O), amine (N-H), and carbon-carbon double bonds (C=C). ijrpr.commrclab.com Analysis of characteristic absorption bands in the IR spectrum of this compound can support the presence of key functional groups expected in its steroidal alkaloid structure. uni-regensburg.de

UV-Vis spectroscopy involves the absorption of ultraviolet and visible light, which causes electronic transitions within the molecule. mrclab.commsu.edu This technique is particularly useful for detecting conjugated pi systems and chromophores. msu.edu While the steroidal core of this compound may not have extensive conjugation, the presence of certain functional groups or impurities could be indicated by UV-Vis absorption. semanticscholar.org UV-Vis detection is also commonly used in conjunction with chromatographic methods like HPLC for monitoring and quantifying compounds during separation. ijrpr.com

Advanced Chromatographic and Separation Methodologies for Isolation and Purification

The isolation and purification of this compound from complex biological matrices, such as salamander glandular secretions, are crucial initial steps before spectroscopic analysis can be performed. Chromatographic techniques are essential for separating this compound from other co-occurring compounds, including related alkaloids and biological lipids. hilarispublisher.comnih.gov

Various chromatographic methods can be employed depending on the properties of this compound and the complexity of the crude extract. Column chromatography, using stationary phases like silica (B1680970) gel or alumina, is often used for initial separation and fractionation based on polarity. hilarispublisher.com

High-Performance Liquid Chromatography (HPLC) is a widely used and powerful technique for the separation and purification of natural products. chromatographyonline.comnih.govhilarispublisher.comspringernature.com Reverse-phase HPLC, which utilizes a non-polar stationary phase and a polar mobile phase, is commonly applied to separate compounds based on their hydrophobicity. Normal-phase HPLC, with a polar stationary phase and a non-polar mobile phase, separates compounds based on polarity. Preparative HPLC can be used to isolate larger quantities of pure this compound for detailed structural studies. hilarispublisher.com The choice of stationary phase, mobile phase composition, and flow rate are optimized to achieve adequate resolution and purity.

Gas Chromatography (GC) is suitable for the separation of volatile and thermally stable compounds. hilarispublisher.com While this compound's steroidal nature might limit its volatility, GC, often coupled with MS (GC-MS), can be applied to analyze volatile impurities or derivatives. restoredcdc.orgsciepub.com

Other separation techniques, such as Thin-Layer Chromatography (TLC), can be used for rapid analysis of sample purity and for guiding column chromatography fractions. britannica.com Solid-phase extraction (SPE) is another valuable technique for sample clean-up and pre-concentration before chromatographic or spectroscopic analysis. chromatographyonline.comnih.govhilarispublisher.comabcam.com

Chemical Synthesis and Derivatization Strategies for Samandaron

Total Synthesis Approaches to the Samandaron Core Structure

The total synthesis of complex natural products like this compound presents significant chemical challenges due to their intricate polycyclic structures and multiple stereogenic centers. Research into the synthesis of the samandarine (B1681419) framework, including this compound, has been of interest in organic chemistry.

An early total synthesis of samandarone (B1681420) was reported in 1967 by S. Hara and K. Oka. nih.gov. The chemical synthesis of the related compound samandarin was also a subject of interest in the 1960s and 1970s wikipedia.org.

Stereoselective Synthesis Methodologies and Challenges

Stereoselective synthesis is crucial in the construction of molecules with defined three-dimensional arrangements of atoms, particularly those with multiple chiral centers like this compound chemistrydocs.comnumberanalytics.comescholarship.org. The samandarine core structure possesses several stereogenic centers, and controlling the relative and absolute configuration at these centers during synthesis is a key challenge.

Key Synthetic Intermediates and Reaction Pathways

Understanding key synthetic intermediates and reaction pathways is fundamental to designing and executing a total synthesis. While specific detailed synthetic routes and intermediates for the total synthesis of this compound from the 1960s and 1970s are not extensively detailed in the immediately available search snippets beyond the mention of constructing the bridged oxazolidone system wikipedia.org, the biosynthesis of samandarin from cholesterol in salamanders provides insight into potential structural transformations and intermediates involved in forming the core skeleton wikipedia.org. This biosynthesis involves the enlargement of ring A through nitrogen insertion from a glutamine residue and degradation of the carbon chain and hydroxylation of ring D wikipedia.org.

Design and Synthesis of this compound Analogs and Derivatives

The design and synthesis of analogs and derivatives of natural products like this compound are common strategies in chemical research to explore structural activity relationships and develop new chemical probes. This compound belongs to the samandarine family, which includes several isolated compounds, indicating the natural existence of related structures wikipedia.org.

Structural Modification for Research Probes and Pharmacophore Development

Structural modification of a core scaffold like this compound allows for the generation of a library of related compounds with potentially altered biological activities or physicochemical properties. This is a key aspect in the development of research probes to investigate biological pathways or in pharmacophore development for rational drug design mdpi.comnih.govmdpi.com. A pharmacophore represents the essential steric and electronic features of a molecule that are required for its optimal interaction with a specific biological target nih.govnih.gov. By synthesizing analogs with systematic structural variations, researchers can identify which parts of the molecule are crucial for its activity and use this information to build pharmacophore models researchgate.net. This process often involves targeted modifications to specific functional groups or structural motifs within the molecule mdpi.comnih.gov.

Combinatorial Chemistry in Derivative Library Generation for Academic Exploration

Combinatorial chemistry is a powerful approach that enables the rapid synthesis of large libraries of diverse compounds libretexts.orgwikipedia.org. This technique is particularly useful in academic exploration for generating a wide array of derivatives from a core structure, allowing for high-throughput screening and the discovery of novel compounds with interesting properties slideshare.netnih.govjetir.org. Combinatorial libraries can be synthesized using various methods, including parallel synthesis and split-and-mix techniques, often on a solid support libretexts.orgslideshare.net. While the search results discuss the general application of combinatorial chemistry in generating diverse chemical libraries for drug discovery and research, specific examples of its application to this compound derivatives for academic exploration were not found within the provided snippets. However, the principles of combinatorial chemistry could theoretically be applied to the this compound scaffold to generate libraries for investigating the effect of structural variations on its properties or interactions.

Biological Activity and Mechanistic Investigations of Samandaron in Vitro and Non Human in Vivo Models

Cellular and Molecular Target Identification

The steroidal alkaloid samandaron, a key component of the fire salamander's skin secretion, has been recognized for its potent biological effects. However, detailed investigations into its specific cellular and molecular interactions are limited. While its general toxicological profile is established, the precise mechanisms underpinning these actions at the receptor, enzyme, and signaling pathway levels are not fully elucidated in the available scientific literature.

Receptor Interactions and Ligand Binding Studies

Current research identifies this compound and related alkaloids as potent neurotoxins that primarily affect the central nervous system, with specific action on neurons in the spinal cord. wikipedia.org The observed physiological effects, such as convulsions and respiratory paralysis, strongly suggest interaction with critical neuronal receptors. wikipedia.orgtheethogram.com However, specific radioligand binding assays or detailed studies identifying the precise receptor subtypes (e.g., nicotinic acetylcholine (B1216132) receptors, GABA receptors, etc.) to which this compound binds with high affinity are not extensively documented. The mechanism is generally described as an overstimulation of neurons, but the specific receptor-ligand interactions driving this remain an area for further investigation. theethogram.com

Enzyme Modulation and Inhibition Kinetics

While the biosynthesis of samandarine (B1681419) alkaloids from cholesterol precursors is understood, indicating the involvement of various enzymes in their production within the salamander, the direct interaction of secreted this compound with specific enzymes in target organisms is not well-characterized. wikipedia.org Scientific literature lacks detailed studies on enzyme modulation or inhibition kinetics that would clarify whether this compound's toxic effects are mediated through the disruption of essential enzymatic processes.

Intracellular Signaling Pathway Perturbations (e.g., JAK/STAT, NF-κB, MAPK)

Investigation into the effect of this compound on specific intracellular signaling pathways such as JAK/STAT, NF-κB, or MAPK is not present in the available research. These pathways are crucial for mediating cellular responses like immunity, inflammation, and cell proliferation. nih.govwikipedia.orgyoutube.com While damage-associated molecular patterns (DAMPs) released during cellular injury can trigger such pathways, a direct link between this compound exposure and the perturbation of these specific cascades has not been established experimentally. nih.gov

Functional Biological Assessments in Model Systems

Antimicrobial Activity Studies (Bacterial and Fungal Models)

The skin secretions of the fire salamander, containing this compound, serve a defensive role not only against predators but also against microbial pathogens. theethogram.comresearchgate.net This suggests that the alkaloids possess inherent antimicrobial properties, which is believed to help prevent the salamander from contracting bacterial and fungal skin infections. wikipedia.orgtheethogram.com

Research has confirmed that samandarine alkaloids exhibit both antibacterial and antifungal activities. nih.govresearchgate.netacs.org In one study, alkaloids from Salamandra salamandra secretion demonstrated the ability to inhibit the growth of the bacterium Bacillus subtilis and the fungus Geotrichum candidum. nih.gov Further investigations showed that samandarone (B1681420) could completely inhibit the growth of the fungus Phycomyces blakesleeanus at a minimum effective concentration of 3 × 10⁻⁶ M. nih.gov Similarly, samandarone, along with samandarine and samandaridine (B14721305), was found to inhibit the growth of Saccharomyces cerevisiae at a concentration of 1.5 × 10⁻⁶ M. nih.gov These findings underscore the role of these compounds as part of the salamander's innate immune system. researchgate.net

Interactive Table: Documented Antimicrobial Activity of this compound and Related Alkaloids

| Compound/Secretion | Target Organism | Type | Finding | Reference(s) |

|---|---|---|---|---|

| Samandarine Alkaloids | Bacillus subtilis | Bacterium | Growth inhibition observed. | nih.gov |

| Samandarine Alkaloids | Geotrichum candidum | Fungus | Growth inhibition observed. | nih.gov |

| Samandarone | Phycomyces blakesleeanus | Fungus | Complete growth inhibition. | nih.gov |

| Samandarone | Saccharomyces cerevisiae | Fungus | Complete growth inhibition. | nih.gov |

| Samandarine Secretions | General Microbes | Bacteria & Fungi | Suggested to prevent skin infections in the host. | wikipedia.orgtheethogram.com |

Investigations into Neurological and Muscular Mechanisms (Non-Clinical)

This compound and its parent compound, samandarin, are potent neurotoxins. theethogram.com Non-clinical observations in animals exposed to the toxin reveal a distinct pattern of neurological and muscular effects. The primary target is the central nervous system, particularly the spinal cord. wikipedia.org

The initial stages of poisoning are characterized by an over-excitation of the muscles, leading to symptoms such as restlessness and convulsions. wikipedia.orgtheethogram.com This is followed by paralysis, with death typically occurring from respiratory paralysis as the diaphragm loses function. wikipedia.orgtheethogram.comnih.gov This progression indicates a profound disruption of the neural signaling that controls muscle function. While the precise molecular mechanism remains to be fully detailed, the effects are consistent with a substance that interferes with neurotransmission, causing initial hyperexcitability followed by synaptic failure or blockade. wikipedia.orgnih.gov The compound is also noted to have local anesthetic properties, though this aspect is less studied. wikipedia.org

Interactive Table: Observed Neurological and Muscular Effects of Samandarine Alkaloids in Non-Clinical Models

| Effect Stage | Observed Symptoms/Effects | Target System | Reference(s) |

|---|---|---|---|

| Early Stage | Muscle over-excitation, restlessness, convulsions, hypertension, rapid breathing. | Muscular & Central Nervous System | wikipedia.orgtheethogram.com |

| Later Stage | Paralysis, dyspnea (difficulty breathing). | Muscular & Central Nervous System | wikipedia.org |

| Terminal Stage | Respiratory paralysis leading to death. | Respiratory & Central Nervous System | wikipedia.orgtheethogram.comnih.gov |

| General | Primary action on neurons in the spinal cord. | Central Nervous System | wikipedia.org |

| Other | Potential local anesthetic effects. | Peripheral Nervous System | wikipedia.org |

Exploration of Potential Antioxidant Modulatory Pathways

Currently, there is a significant lack of specific research into the antioxidant modulatory pathways of this compound. The primary focus of studies on salamander alkaloids has been on their synthesis, toxicity, and antimicrobial effects.

While the broader field of natural products is rich with compounds exhibiting antioxidant properties, investigations have not yet extended to this compound. Antioxidant activity is often evaluated by a compound's ability to neutralize reactive oxygen species (ROS), which can cause cellular damage. Standard assays to determine such activity involve measuring the scavenging of free radicals and the effect on endogenous antioxidant enzymes like superoxide (B77818) dismutase (SOD) and catalase (CAT).

Future research could explore if this compound interacts with key signaling pathways involved in cellular oxidative stress response, such as the Nrf2 pathway. The transcription factor Nrf2 is a critical regulator of endogenous antioxidant defenses. Modulation of this pathway can influence the expression of numerous protective genes. However, no studies to date have specifically linked this compound to the activation or inhibition of Nrf2 or other antioxidant-related pathways. The potential for this compound to possess antioxidant or pro-oxidant properties remains an open area for scientific inquiry.

Immunomodulatory Research in Cellular Models

Direct research on the immunomodulatory effects of this compound in cellular models has not been extensively published. The known biological effects of samandarine alkaloids are predominantly centered on their neurotoxicity.

Immunomodulatory research in cellular models typically involves assessing the effect of a compound on various immune cells, such as lymphocytes (T-cells, B-cells) and macrophages. Key parameters investigated include cell proliferation, phagocytic activity, and the production of signaling molecules called cytokines (e.g., interleukins, tumor necrosis factor-alpha). These studies help determine if a compound stimulates or suppresses the immune response.

Given that other natural alkaloids have demonstrated significant immunomodulatory activities, it is plausible that this compound could interact with immune pathways. However, without specific in vitro studies using relevant cell lines (e.g., macrophages, lymphocytes), any discussion of its potential immunomodulatory role is purely speculative. Future investigations would be necessary to determine if this compound influences cytokine secretion, immune cell activation, or other key immunological processes.

Advanced Biological Assay Methodologies

The study of rare natural products like this compound can be greatly accelerated by modern biological assay methodologies. Although specific applications of these techniques to this compound are not documented, they represent the standard approaches for characterizing the biological activity and mechanism of action for novel chemical entities.

High-Throughput Screening for Biological Activity and Hit Identification

High-Throughput Screening (HTS) is a drug discovery process that utilizes automation and robotics to test a large number of chemical compounds against specific biological targets. This methodology allows for the rapid identification of "hits"—compounds that display a desired biological activity. HTS assays are typically performed in microtiter plates (96, 384, or 1536-well formats) and can be configured for a wide range of readouts, including fluorescence, luminescence, or absorbance.

For a compound like this compound, HTS could be employed to:

Screen it against a large panel of biological targets (e.g., enzymes, receptors) to uncover novel activities.

Test its effects in various cell-based models to identify potential therapeutic applications, such as anticancer or anti-inflammatory activity.

Rapidly determine its potency and selectivity for a particular target.

The primary advantage of HTS is its ability to generate vast amounts of data quickly and efficiently, providing a starting point for more detailed mechanistic studies.

Table 1: Overview of High-Throughput Screening (HTS) Methodologies

| Methodology | Principle | Typical Readout | Application for this compound Discovery |

|---|---|---|---|

| Biochemical Assays | Measures the effect of a compound on a purified target protein (e.g., enzyme, receptor). | Fluorescence, Luminescence, Absorbance | Identifying direct molecular targets, determining enzyme inhibition or receptor binding. |

| Cell-Based Assays | Measures the effect of a compound on living cells. | Reporter Gene Activity, Cell Viability, Biomarker Levels | Discovering effects on cellular pathways, identifying cytotoxic or protective properties. |

| High-Content Screening (HCS) | Uses automated microscopy and image analysis to measure multiple parameters in cells simultaneously. | Changes in Morphology, Protein Localization | Providing detailed insights into the cellular mechanism of action. |

Cell-Based Assays and Phenotypic Screening Approaches

Cell-based assays are fundamental tools in drug discovery and toxicology that use living cells to assess the biological effects of a compound. These assays are crucial because they provide information on how a compound functions in a more biologically relevant context than simple biochemical assays.

Phenotypic screening is a type of cell-based assay that focuses on identifying compounds that induce a desired change in the cell's phenotype (its observable characteristics or traits) without a preconceived notion of the molecular target. This approach is powerful for discovering first-in-class drugs, as it allows the complexity of cellular biology to reveal novel therapeutic strategies.

Common Cell-Based Assays Relevant for this compound Research:

Cytotoxicity Assays: Determine the concentration at which this compound is toxic to various cell types, which is essential for understanding its known toxicity.

Reporter Gene Assays: Engineer cells to produce a measurable signal (e.g., light) when a specific biological pathway is activated or inhibited, which could be used to identify pathways modulated by this compound.

Cell Migration/Invasion Assays: Assess the effect of this compound on the ability of cells to move, a key process in cancer metastasis.

Apoptosis Assays: Determine if this compound induces programmed cell death, a desirable trait for anti-cancer compounds.

Phenotypic screening of this compound could uncover unexpected activities, such as effects on cell differentiation, morphology, or other complex cellular processes, thereby identifying new avenues for research.

Molecular Biology and Genetic Approaches in Mechanism Studies

Once a biological activity is identified for a compound like this compound, molecular biology and genetic techniques are employed to elucidate its precise mechanism of action. These approaches allow researchers to understand how the compound interacts with cellular components at the molecular level.

Key molecular biology techniques include:

Transcriptomics (e.g., RNA-Seq): Analyzes the expression of all genes in a cell or tissue following treatment with the compound. This can reveal which cellular pathways are affected by this compound.

Proteomics: Studies the total protein content of cells to identify changes in protein expression or post-translational modifications caused by the compound.

Gene Editing (e.g., CRISPR-Cas9): Allows for the targeted knockout or modification of specific genes. This can be used to validate whether a particular protein is the direct target of this compound.

Computational Modeling and Docking: In silico methods that can predict how a compound like this compound might bind to the three-dimensional structure of a target protein.

These advanced techniques are essential for moving from an initial "hit" discovered through screening to a validated mechanism of action, which is a critical step in modern drug discovery and chemical biology.

Future Directions and Interdisciplinary Research Perspectives on Samandaron

Biotechnological Production and Metabolic Engineering of Steroidal Alkaloids

The natural abundance of samandarine (B1681419) alkaloids in salamanders is limited, posing a challenge for large-scale research and potential applications. Biotechnological approaches, such as metabolic engineering and the use of recombinant microorganisms, offer promising avenues for sustainable production. While significant progress has been made in engineering microorganisms like Escherichia coli and yeast for the production of various plant-derived alkaloids, applying these techniques to complex steroidal alkaloids like samandarines presents unique challenges due to their intricate biosynthetic pathways originating from cholesterol. wikipedia.orgresearchgate.netgoogle.com

Future research in this area could focus on:

Identifying and characterizing the complete suite of enzymes involved in the biosynthesis of Samandaron from cholesterol in salamanders. This involves understanding the specific enzymes responsible for the enlargement of ring A via nitrogen insertion (potentially from glutamine) and the degradation and hydroxylation of ring D. wikipedia.orgnih.gov

Cloning and expressing the genes encoding these enzymes in heterologous hosts, such as bacteria, yeast, or plant cell cultures. researchgate.netgoogle.com

Metabolic engineering of these host organisms to optimize the expression and activity of the introduced enzymes, enhance the flux through the samandarine biosynthetic pathway, and minimize the production of unwanted byproducts. researchgate.netgoogle.com

Developing efficient fermentation or cell culture processes for the scalable and cost-effective production of this compound and its analogs.

Success in biotechnological production could provide a more accessible supply of this compound for detailed pharmacological and toxicological studies, as well as for exploring potential therapeutic uses.

Computational Chemistry and Molecular Modeling for Structure-Activity Relationships

Computational chemistry and molecular modeling play a crucial role in understanding the relationship between the chemical structure of a compound and its biological activity (Structure-Activity Relationship - SAR). oncodesign-services.comresearchgate.net For this compound and other samandarines, these approaches can provide insights into their interactions with biological targets at the molecular level. researchgate.netacs.org

Future directions in this area include:

Developing detailed 3D structural models of this compound and its naturally occurring or synthetic analogs.

Utilizing molecular docking simulations to predict the binding affinity and orientation of samandarines with potential target proteins, such as ion channels or enzymes, which are known to be affected by these alkaloids. researchgate.nettandfonline.com

Performing molecular dynamics simulations to study the stability of these interactions over time and to understand the conformational changes that may occur upon binding. researchgate.netacs.org

Applying Quantitative Structure-Activity Relationship (QSAR) modeling techniques to build predictive models that correlate structural features of samandarines with their observed biological effects. oncodesign-services.comresearchgate.netchemrxiv.org This can help identify key structural determinants of toxicity or other activities and guide the design of novel analogs with improved properties. oncodesign-services.comresearchgate.net

Exploring polypharmacology using computational methods to understand how samandarines might interact with multiple biological targets simultaneously, contributing to their complex pharmacological and toxicological profiles. nih.gov

These computational studies can complement experimental research, helping to prioritize compounds for synthesis and testing, and providing mechanistic explanations for observed biological activities.

Advanced Chemical Ecology and Evolutionary Chemical Biology of Amphibian Alkaloids

This compound's presence in salamander skin secretions is a key aspect of the chemical ecology and evolutionary biology of these amphibians, primarily serving as a defense mechanism against predators. froglife.orgoatext.com While the defensive role is established, many questions remain regarding the ecological and evolutionary pressures that shaped the diversity and distribution of samandarine alkaloids. elifesciences.orgelifesciences.orguantwerpen.be

Future research in this area could involve:

Investigating the variation in samandarine profiles across different populations and species of salamanders, and correlating these variations with environmental factors, predator communities, and genetic diversity. uantwerpen.be

Studying the biosynthesis and sequestration mechanisms of samandarines in salamanders, particularly how these animals synthesize these complex molecules de novo from cholesterol, unlike many other amphibians that acquire alkaloids from their diet. wikipedia.orgnih.govpnas.org

Exploring the potential co-occurrence and interactions of samandarines with other bioactive compounds in salamander skin secretions, such as peptides and proteins, and their combined effects on predators and microorganisms. researchgate.net

Utilizing advanced analytical techniques (e.g., high-resolution mass spectrometry) to identify novel samandarine structures and other metabolites in salamander secretions. nih.gov

Conducting behavioral assays to evaluate the effectiveness of specific samandarines or defined mixtures as deterrents against a range of natural predators.

Investigating the evolutionary history of samandarine biosynthesis genes in salamanders and comparing them to related pathways in other organisms to understand the origins and diversification of this unique defensive strategy. elifesciences.orgelifesciences.org

Understanding the intricate interplay between samandarine production, ecological pressures, and evolutionary history can provide valuable insights into the functional significance and diversification of these natural products.

Novel Methodological Advancements in Natural Product Discovery and Mechanism Elucidation

The study of this compound and other amphibian alkaloids has benefited from advancements in natural product discovery and mechanism elucidation techniques. nih.gove-fas.orgresearchgate.net Continued development and application of novel methodologies will be crucial for future progress.

Future directions include:

Developing more sensitive and selective analytical methods for the detection and quantification of samandarines in biological samples, potentially using hyphenated techniques like LC-MS/MS or GC-MS. nih.govuncg.edu

Applying advanced spectroscopic techniques (e.g., high-field NMR, cryo-EM) for the detailed structural elucidation of novel or low-abundance samandarine analogs. nih.gov

Utilizing "omics" approaches (genomics, transcriptomics, metabolomics, proteomics) to gain a comprehensive understanding of the biosynthetic pathways and the biological context of samandarine production in salamanders. nih.gov

Developing in vitro and in vivo assay systems that are specifically tailored to assess the biological activities of samandarines and to elucidate their molecular mechanisms of action on relevant targets. tandfonline.comresearchgate.net

Employing microfluidics and automated screening platforms for high-throughput analysis of samandarine libraries against various biological targets.

Integrating data from different sources, including chemical analysis, biological testing, computational modeling, and ecological observations, using cheminformatics and bioinformatics tools to facilitate the discovery of new insights and potential applications. researchgate.netnih.gov

These methodological advancements will accelerate the pace of discovery and provide a more detailed understanding of this compound and the broader class of samandarine alkaloids.

Q & A

Q. What ethical guidelines apply to this compound research involving human subjects?

Q. How to validate this compound’s purported antioxidant properties across independent labs?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.